molecular formula C7H8O<br>CH3C6H4OH<br>C7H8O B100701 3-Methylphenol;4-methylphenol CAS No. 15831-10-4

3-Methylphenol;4-methylphenol

Cat. No.: B100701
CAS No.: 15831-10-4
M. Wt: 324.4 g/mol
InChI Key: RLSSMJSEOOYNOY-UHFFFAOYSA-N
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Description

3-Methylphenol;4-methylphenol is a chemical compound consisting of a mixture of meta-cresol and para-cresol in a 2:1 ratio Cresols are methylphenols, which are derivatives of phenol with a methyl group substituted onto the benzene ringThese compounds are commonly used in various industrial applications due to their antiseptic, disinfectant, and preservative properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

m-Cresol and p-Cresol can be synthesized through the alkylation of phenol with methanol. This reaction typically occurs in the presence of a catalyst such as aluminum oxide or zeolites. The reaction conditions include high temperatures and pressures to facilitate the formation of cresol isomers .

Industrial Production Methods

Industrial production of m-Cresol and p-Cresol often involves the separation of cresol isomers from coal tar, a byproduct of coke production from bituminous coal. The separation process includes distillation and purification steps to obtain high-purity cresol isomers . Another method involves the hydrolysis of chlorotoluene in the presence of sodium hydroxide, followed by rectification to separate the isomers .

Chemical Reactions Analysis

Types of Reactions

m-Cresol and p-Cresol undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of m-Cresol and p-Cresol involves their ability to disrupt cell membranes and denature proteins. This is primarily due to their phenolic structure, which allows them to interact with and destabilize lipid bilayers. Additionally, cresols can inhibit enzyme activity by binding to active sites and altering enzyme conformation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

m-Cresol and p-Cresol are unique due to their specific substitution patterns on the benzene ring, which influence their chemical reactivity and physical properties. The 2:1 mixture of m-Cresol and p-Cresol offers a balanced combination of the properties of both isomers, making it suitable for specific industrial and research applications .

Properties

CAS No.

15831-10-4

Molecular Formula

C7H8O
CH3C6H4OH
C7H8O

Molecular Weight

324.4 g/mol

IUPAC Name

3-methylphenol;4-methylphenol

InChI

InChI=1S/3C7H8O/c1-6-2-4-7(8)5-3-6;2*1-6-3-2-4-7(8)5-6/h3*2-5,8H,1H3

InChI Key

RLSSMJSEOOYNOY-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)O.CC1=CC(=CC=C1)O.CC1=CC(=CC=C1)O

Canonical SMILES

CC1=CC=C(C=C1)O.CC1=CC(=CC=C1)O.CC1=CC(=CC=C1)O

boiling_point

397 °F at 760 mm Hg (NTP, 1992)
202.2 °C
202 °C
397°F

Color/Form

Colorless, yellowish liquid
Colorless to yellow liquid [Note: A solid below 54 degrees F].
Colorless, yellowish or pinkish liquid

density

1.0336 at 68 °F (USCG, 1999)
d224 1.04
1.034 at 20 °C/4 °C
Relative density (water = 1): 1.03
1.028-1.033
1.03

flash_point

187 °F (NTP, 1992)
187 °F (86 °C) (Closed cup)
86 °C (187 °F) - closed cup
86 °C
187°F

melting_point

52.7 °F (NTP, 1992)
11.8 °C
Mp 11-12 °
12.2 °C
11.8°C
11-12 °C
54°F

108-39-4

physical_description

M-cresol is a colorless liquid with a sweet tarry odor. Sinks and mixes slowly with water. (USCG, 1999)
Liquid
COLOURLESS-TO-YELLOW LIQUID WITH CHARACTERISTIC ODOUR.
Colourless to yellow-brown liquid, dry, tarry, medicinal-leathery, phenolic odour
Colorless to yellowish liquid with a sweet, tarry odor. [Note: A solid below 54°F.]

Pictograms

Corrosive; Acute Toxic

Related CAS

3019-89-4 (hydrochloride salt)

shelf_life

Crystals or liquid darken with exposure to air and light.
Stable under recommended storage conditions.

solubility

10 to 50 mg/mL at 68° F (NTP, 1992)
22700 mg/L (at 25 °C)
0.21 M
22.7 mg/mL at 25 °C
In water, 2.22X10+4 mg/L at 25 °C
Soluble in solutions of fixed alkali hydroxides;  miscible with alcohol, chloroform, ether
Miscible with acetone, benzene, carbon tetrachloride
Soluble in vegetable oils, glycerin and dilute alkai
Solubility in water, g/100ml at 20 °C: 2.4 (moderate)
slightly soluble in water;  soluble in oils
miscible (in ethanol)
2%

Synonyms

3-cresol
3-cresol, calcium salt(1:2)
3-cresol, sodium salt
3-methylphenol
m-cresol
meta-cresol
metacresol

vapor_density

3.72 (NTP, 1992) (Relative to Air)
3.72 (Air = 1)
Relative vapor density (air = 1): 3.7

vapor_pressure

0.04 mm Hg at 68 °F ;  1 mm Hg at 126° F (NTP, 1992)
0.11 mmHg
0.11 mm Hg at 25 °C
Vapor pressure, Pa at 20 °C: 13
(77°F): 0.14 mmHg

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methylphenol;4-methylphenol
Reactant of Route 2
3-Methylphenol;4-methylphenol
Reactant of Route 3
3-Methylphenol;4-methylphenol
Reactant of Route 4
3-Methylphenol;4-methylphenol
Reactant of Route 5
3-Methylphenol;4-methylphenol
Reactant of Route 6
3-Methylphenol;4-methylphenol

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